molecular formula C5H2ClF2NOS B6158202 1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one CAS No. 2229434-70-0

1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one

Cat. No.: B6158202
CAS No.: 2229434-70-0
M. Wt: 197.6
InChI Key:
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Description

1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the thiazole ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting certain processes. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one: shares similarities with other thiazole derivatives, such as:

Uniqueness

  • The presence of both chlorine and difluoroethanone groups in this compound imparts unique chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-one involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with 2,2-difluoroethylamine, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carboxylic acid", "2,2-difluoroethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-thiazole-5-carboxylic acid in sodium hydroxide solution and add 2,2-difluoroethylamine. Heat the mixture to reflux for several hours to obtain the intermediate product.", "Step 2: Acidify the reaction mixture with hydrochloric acid and add sodium nitrite to generate the diazonium salt intermediate.", "Step 3: Add sulfuric acid to the diazonium salt intermediate to generate the corresponding diazonium sulfate intermediate.", "Step 4: Add acetic anhydride and sodium acetate to the diazonium sulfate intermediate and heat the mixture to obtain the final product.", "Step 5: Purify the product by recrystallization from ethanol." ] }

CAS No.

2229434-70-0

Molecular Formula

C5H2ClF2NOS

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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